3-(3-Chloro-2,4-difluorophenyl)propan-1-ol
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Overview
Description
3-(3-Chloro-2,4-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H9ClF2O It is a derivative of phenylpropanol, characterized by the presence of chlorine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,4-difluorophenyl)propan-1-ol typically involves the reaction of 3-chloro-2,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process involves the hydrogenation of 3-chloro-2,4-difluorobenzaldehyde in the presence of hydrogen gas under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Chloro-2,4-difluorophenyl)propanal or 3-(3-Chloro-2,4-difluorophenyl)propanoic acid.
Reduction: 3-(3-Chloro-2,4-difluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2,4-difluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by inhibiting or activating these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-2,4,6-trifluorophenyl)propan-1-ol
- 3-(3-Chloro-2,4-difluorophenyl)propan-2-ol
Uniqueness
3-(3-Chloro-2,4-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring. The combination of chlorine and fluorine atoms provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-2,4-difluorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c10-8-7(11)4-3-6(9(8)12)2-1-5-13/h3-4,13H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZNUNDWAZEEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCCO)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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